molecular formula C15H20N2O2 B13924382 tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate

tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate

Cat. No.: B13924382
M. Wt: 260.33 g/mol
InChI Key: BTAYQCRLXCPEOC-UHFFFAOYSA-N
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Description

tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a benzyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate typically involves the reaction of benzyl cyanide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active site or allosteric sites of enzymes. This interaction can lead to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(cyanomethyl)benzyl)(methyl)carbamate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17(4)11-13-7-5-12(6-8-13)9-10-16/h5-8H,9,11H2,1-4H3

InChI Key

BTAYQCRLXCPEOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CC#N

Origin of Product

United States

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